Bis(3-(allyloxy)-2,2-bis((allyloxy)methyl)propyl) maleate
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Overview
Description
Bis(3-(allyloxy)-2,2-bis((allyloxy)methyl)propyl) maleate is an organic compound that belongs to the class of maleates It is characterized by the presence of multiple allyloxy groups attached to a maleate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-(allyloxy)-2,2-bis((allyloxy)methyl)propyl) maleate typically involves the reaction of maleic anhydride with 3-(allyloxy)-2,2-bis((allyloxy)methyl)propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of flow microreactors can provide better control over reaction parameters, leading to a more sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions
Bis(3-(allyloxy)-2,2-bis((allyloxy)methyl)propyl) maleate can undergo various chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form corresponding epoxides.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The allyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions include epoxides, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Bis(3-(allyloxy)-2,2-bis((allyloxy)methyl)propyl) maleate has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of cross-linked polymers and copolymers.
Materials Science: The compound is utilized in the development of advanced materials with specific mechanical and thermal properties.
Biomedical Applications: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Mechanism of Action
The mechanism of action of Bis(3-(allyloxy)-2,2-bis((allyloxy)methyl)propyl) maleate involves its ability to undergo polymerization and cross-linking reactions. The allyloxy groups can participate in radical or cationic polymerization processes, leading to the formation of complex polymer networks. These networks can interact with various molecular targets, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- Bis(3-ethyl-3-methoxyoxetane)propyl diphenylsilane
- Bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)phenylphosphine oxide
Uniqueness
Bis(3-(allyloxy)-2,2-bis((allyloxy)methyl)propyl) maleate is unique due to its multiple allyloxy groups, which provide a high degree of functionality and reactivity. This makes it particularly suitable for applications requiring extensive cross-linking and polymer network formation .
Properties
CAS No. |
85661-28-5 |
---|---|
Molecular Formula |
C32H48O10 |
Molecular Weight |
592.7 g/mol |
IUPAC Name |
bis[3-prop-2-enoxy-2,2-bis(prop-2-enoxymethyl)propyl] (Z)-but-2-enedioate |
InChI |
InChI=1S/C32H48O10/c1-7-15-35-21-31(22-36-16-8-2,23-37-17-9-3)27-41-29(33)13-14-30(34)42-28-32(24-38-18-10-4,25-39-19-11-5)26-40-20-12-6/h7-14H,1-6,15-28H2/b14-13- |
InChI Key |
JTLFNSMMENANMV-YPKPFQOOSA-N |
Isomeric SMILES |
C=CCOCC(COCC=C)(COCC=C)COC(=O)/C=C\C(=O)OCC(COCC=C)(COCC=C)COCC=C |
Canonical SMILES |
C=CCOCC(COCC=C)(COCC=C)COC(=O)C=CC(=O)OCC(COCC=C)(COCC=C)COCC=C |
Origin of Product |
United States |
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